NMS-P118 is a potent, orally available, and highly selective inhibitor of the nuclear protein poly(ADP-ribose) polymerase-1 (PARP-1) enzyme. It exhibits significant selectivity for PARP-1 over its closest isoform, PARP-2. This selectivity is a key characteristic of NMS-P118 and is a major focus of research due to its potential to mitigate toxicities associated with the cross-inhibition of PARP-2.
NMS-P118 is a highly selective inhibitor of poly (ADP-ribose) polymerase-1, commonly referred to as PARP-1. It is designed to enhance the efficacy of cancer therapies by selectively targeting PARP-1 while minimizing effects on its closely related isoform, PARP-2. The compound has demonstrated significant potential in preclinical studies, showcasing its ability to potentiate both chemotherapeutic agents and radiotherapy. NMS-P118 is characterized by its favorable pharmacokinetic profiles, making it an attractive candidate for cancer treatment.
NMS-P118 was developed through high-throughput screening and subsequent structure-based design methodologies. It belongs to the class of small-molecule inhibitors targeting PARP enzymes, which play critical roles in DNA repair mechanisms. Its chemical structure includes a 6-fluoro-3-oxo-2,3-dihydro-1H-isoindole core, which contributes to its binding affinity and selectivity for PARP-1 over PARP-2.
The synthesis of NMS-P118 involves several key steps that utilize organic chemistry techniques. The compound is synthesized through a multi-step process that includes the formation of the isoindole core followed by various substitutions to achieve the final structure.
The molecular structure of NMS-P118 can be described as follows:
Crystallographic data from studies indicate that NMS-P118 binds to PARP-1 with a binding free energy significantly stronger than that for PARP-2, highlighting its selectivity. Molecular dynamics simulations have provided insights into the conformational dynamics of the compound in complex with both PARP isoforms.
The reactions involved in the synthesis of NMS-P118 include:
The reactions are typically carried out under controlled conditions to optimize yields and minimize side products. Techniques such as chromatography are employed for purification.
NMS-P118 exerts its therapeutic effects primarily through competitive inhibition of PARP-1 activity. By binding to the enzyme's active site, it prevents the addition of poly (ADP-ribose) chains to target proteins involved in DNA repair processes. This inhibition leads to impaired DNA repair in cancer cells, particularly those deficient in homologous recombination repair mechanisms, rendering them more susceptible to DNA-damaging agents.
Molecular dynamics simulations have shown that NMS-P118 forms stable interactions with critical residues in PARP-1, such as Y889 and E763, which contribute to its strong binding affinity. The calculated binding free energy indicates that NMS-P118 binds approximately 3.04 kcal/mol stronger to PARP-1 compared to PARP-2, confirming its selectivity .
NMS-P118 is characterized by:
Key chemical properties include:
Relevant analyses have confirmed that NMS-P118 maintains its integrity under physiological conditions, making it suitable for in vivo applications .
NMS-P118 has significant potential applications in oncology:
Poly (ADP-ribose) polymerases (PARPs) are nuclear enzymes critical for maintaining genomic stability. Among 17 identified PARP family members, PARP-1 and PARP-2 are the primary mediators of DNA damage repair. PARP-1 catalyzes 80–90% of cellular poly(ADP-ribose) (PAR) synthesis, while PARP-2 contributes only 5–10% [2] [5]. These enzymes detect DNA single-strand breaks (SSBs) and facilitate base excision repair (BER) by recruiting scaffold proteins like XRCC1 and DNA ligase III [5] [7]. PARP-1 activation also protects replication forks during DNA replication stress and coordinates double-strand break (DSB) repair via homologous recombination (HRR) [5].
In cancers with BRCA1/2 mutations or homologous recombination deficiency (HRD), PARP inhibition induces synthetic lethality. PARP inhibitors (PARPis) trap PARP-1/2 on DNA, converting SSBs to lethal DSBs that HRD-deficient cells cannot repair [5] [7]. For example, in BRCA1-deficient MDA-MB-436 cells, PARPis reduce colony formation (IC~50~ = 0.14 µM) but show minimal cytotoxicity in HR-proficient MCF7 cells (IC~50~ > 10 µM) [1] [4].
Table 1: Key Functions of PARP-1 vs. PARP-2 in DNA Repair
Function | PARP-1 | PARP-2 |
---|---|---|
SSB repair contribution | 80–90% | 5–10% |
Role in HRR | Replication fork protection, RAD51 recruitment | Limited role |
Non-repair functions | Transcriptional regulation | Spermatogenesis, adipogenesis, T-cell development |
Toxicity of inhibition | Synthetic lethality in HRD cells | Hematotoxicity, immune dysregulation |
Clinically approved PARPis (e.g., olaparib, niraparib) inhibit both PARP-1 and PARP-2 due to 84% sequence identity in their catalytic domains [2] [5]. This lack of selectivity poses clinical challenges:
These limitations underscore the need for PARP-1-selective inhibitors to minimize off-target effects while retaining efficacy in HRD cancers.
NMS-P118 (CAS 1262417-51-5) is a potent, orally available PARP-1 inhibitor with unprecedented selectivity. It exhibits a 150-fold binding preference for PARP-1 (K~d~ = 9 nM) over PARP-2 (K~d~ = 1,390 nM) [1] [4] [9]. This selectivity mitigates PARP-2-associated toxicities while maintaining robust antitumor activity. Key attributes include:
Table 2: Profile of NMS-P118
Property | Value |
---|---|
Molecular formula | C~20~H~24~F~3~N~3~O~2~ |
Molecular weight | 395.42 g/mol |
PARP-1 K~d~ | 9 nM |
PARP-2 K~d~ | 1,390 nM |
Selectivity ratio | 154 (PARP-2 K~d~/PARP-1 K~d~) |
Oral bioavailability | >65% (mouse/rat) |
BRCA1-deficient IC~50~ | 0.14 µM (MDA-MB-436 cells) |
NMS-P118’s selectivity arises from differential interactions with PARP-1’s catalytic domain. Computational studies identify three key mechanisms [2] [3] [8]:
These insights provide a blueprint for developing next-generation, selectivity-optimized PARP inhibitors.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7